T-2 triol

概要

説明

- T-2トリオールは、T-2毒素の代謝から生じるトリコテセン系マイコトキシンです。

- T-2毒素よりも毒性が低い .

- 化学式:

C20H30O7

. - CAS番号: 34114-98-2.

準備方法

- T-2トリオールは、T-2毒素の代謝変換によって生成されます。

- 主に代謝産物であるため、工業的な製造方法はあまり報告されていません。

化学反応の分析

- T-2トリオールは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。

- 一般的な試薬や条件は、特定の反応によって異なります。

- これらの反応で生成される主要な生成物は、十分に文書化されていません。

科学研究への応用

- T-2トリオールは、以下のような用途があります:

化学: 研究は限られていますが、代謝産物としての役割は重要です。

生物学: 細胞系におけるその影響に関する研究。

医学: 潜在的な治療的意味合い。

工業: 報告されている産業用途はほとんどありません。

科学的研究の応用

Chemical Properties and Structure

T-2 triol is characterized by the following chemical properties:

- Chemical Formula : CHO

- CAS Number : 34114-98-2

- Molecular Weight : 394.45 g/mol

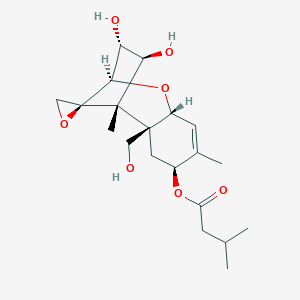

- Structure : The compound features an epoxide ring and multiple hydroxyl groups, which contribute to its biological activity .

This compound exhibits various biological effects that are relevant for its application in different fields:

- Toxicity : As a metabolite of T-2 toxin, this compound retains some toxic properties, including ribotoxicity, which can inhibit protein synthesis in eukaryotic cells. However, its toxicity is generally lower than that of the parent compound .

- Biotransformation : Research indicates that this compound can undergo biotransformation processes in plants and microorganisms. For instance, studies have shown that it can be converted to less toxic forms through microbial action, making it a candidate for bioremediation applications .

Applications in Agriculture

This compound's role in agriculture primarily revolves around its interactions with plants and potential use in crop protection:

- Plant Uptake and Metabolism : Studies demonstrate that this compound can be absorbed by plant roots and metabolized into less harmful compounds. This biotransformation may help mitigate the effects of mycotoxin contamination in crops .

- Microbial Bioconversion : Certain yeast species have been identified as capable of degrading this compound, suggesting potential applications as natural additives in animal feeds to reduce mycotoxin levels .

Table 1: Microbial Biotransformation of this compound

| Microorganism | Biotransformation Type | Resulting Compound |

|---|---|---|

| Trichomonascus spp. | Deacetylation | 3-Acetyl T-2 toxin |

| Anaerobic bacteria | Deepoxidation | Neosolaniol |

| Aerobic yeasts | Hydroxylation | Hydroxylated metabolites |

Pharmacological Research

Recent studies have explored the therapeutic potential of trichothecenes, including this compound, in modulating immune responses:

- Anti-inflammatory Properties : Research indicates that triterpenes and their derivatives can influence immune pathways, potentially leading to therapeutic applications in inflammatory diseases .

- Pharmaceutical Development : The structural characteristics of this compound allow for modifications that may enhance its pharmacological properties. Investigations into its interactions with cellular targets are ongoing to assess its viability as a drug candidate .

Case Study 1: Bioremediation Using Yeasts

A study assessed the effectiveness of various yeast species in degrading this compound in contaminated grain samples. Results showed significant reductions in toxin levels after treatment with selected yeast strains, demonstrating the potential for using microbial bioconversion as a method for detoxifying agricultural products .

Case Study 2: Plant Metabolism Studies

Research involving durum wheat cultivars revealed that this compound uptake varied significantly among cultivars. The study highlighted the importance of understanding cultivar-specific responses to mycotoxins for developing resistant crop varieties and improving food safety protocols .

作用機序

- T-2トリオールの効果の正確なメカニズムは不明です。

- おそらく、細胞成分と相互作用し、タンパク質合成や細胞機能に影響を与えます。

類似化合物との比較

- T-2トリオールの独自性は、T-2毒素の代謝産物として生まれたことです。

- 類似の化合物には、T-2毒素そのものや他のトリコテセン類があります。

生物活性

T-2 triol, a metabolite of the T-2 toxin produced by the fungus Fusarium sporotrichioides, is recognized for its significant biological activity, particularly its toxicity and effects on various biological systems. This article synthesizes current research findings on this compound, focusing on its biological activity, metabolic pathways, and implications for health in humans and animals.

Overview of this compound

This compound is formed through the hydroxylation of T-2 toxin and is part of a broader group of trichothecene mycotoxins. These compounds are known for their potent cytotoxic and immunotoxic effects across different species. The primary metabolic pathways for T-2 include hydrolysis, hydroxylation, and glucuronidation, leading to various metabolites such as HT-2 toxin and neosolaniol (NEO) .

Biological Activity

Cytotoxic Effects:

this compound exhibits significant cytotoxicity primarily through the inhibition of protein synthesis. This effect is attributed to its interaction with the 60S ribosomal subunit, disrupting polypeptide chain initiation . The most affected tissues are those with high proliferation rates, including the gastrointestinal tract, skin, and bone marrow.

Immunotoxicity:

Research indicates that this compound can induce immunosuppression. For instance, studies have shown decreased leukocyte counts and increased susceptibility to infections in animals exposed to T-2 toxins . In a study involving rabbits, prolonged exposure resulted in liver cell damage and altered serum enzyme levels, highlighting its potential to affect immune function .

Genotoxic Effects:

this compound has been linked to genotoxicity as well. It can cause DNA damage through oxidative stress mechanisms, leading to disturbances in cell signaling pathways . This genotoxic potential raises concerns regarding long-term exposure in agricultural settings where these mycotoxins are prevalent.

Case Studies

-

Poultry Studies:

A notable case study reported on laying hens exposed to T-2 toxin showed a 22% reduction in egg production and increased incidence of oral lesions . These findings underscore the economic impact of this compound on poultry production. -

Rodent Models:

In Wistar rats exposed to varying doses of T-2 toxin, significant immunosuppressive effects were observed, including alterations in both humoral and cell-mediated immune responses . Additionally, cardiac tissue injury was documented following chronic exposure . -

Human Exposure:

Human biomonitoring studies have detected this compound and its glucoside forms in human samples, indicating potential dietary exposure risks from contaminated grains . The metabolic profile of these compounds remains an area requiring further investigation to understand their implications fully.

Metabolic Pathways

The metabolism of T-2 toxin involves several key pathways:

| Metabolite | Pathway | Biological Significance |

|---|---|---|

| HT-2 | Hydrolysis | Less toxic than T-2; serves as a biomarker for exposure |

| 3′-OH-T-2 | Hydroxylation | Main product in certain species; potential biomarker |

| 3′-OH-HT-2 | Hydroxylation | Predominant in goats and swine; indicates species-specific metabolism |

| T-2-3-glucuronide | Glucuronidation | Conjugated form; may influence detoxification processes |

特性

IUPAC Name |

[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAUKBBLCGQHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97373-21-2, 34114-98-2 | |

| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T2 Triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does T-2 triol compare in toxicity to its parent compound, T-2 toxin?

A1: this compound consistently demonstrates lower toxicity compared to T-2 toxin. Studies using human lymphocytes found that this compound required significantly higher concentrations to inhibit cell proliferation compared to T-2 toxin. [] Similar results were obtained in studies with brine shrimp and protozoan Tetrahymena pyriformis, where this compound exhibited lower toxicity than T-2 toxin. [, ] This suggests that the metabolic conversion of T-2 toxin to this compound generally represents a detoxification step.

Q2: What are the main metabolic pathways of T-2 toxin involving this compound in animals?

A2: T-2 toxin is primarily metabolized through hydrolysis of its ester side chains. This process occurs sequentially, with HT-2 toxin as the initial metabolite. HT-2 toxin can be further hydrolyzed to form this compound. [, ] This pathway ultimately leads to the formation of T-2 tetraol, the least toxic metabolite in the series.

Q3: Can this compound be further metabolized, and what are the implications for toxicity?

A3: Yes, research indicates that some bacterial strains can further degrade this compound. One study identified a Curtobacterium sp. strain capable of transforming T-2 toxin to HT-2 toxin and subsequently to this compound, without the formation of other intermediates like neosolaniol. [] Further investigation revealed that this bacterium could completely degrade this compound, removing it from the culture medium. [] Such microbial degradation pathways are important for detoxification and reducing the levels of this compound in contaminated environments.

Q4: How does the metabolism of T-2 toxin differ between animals and humans?

A4: While the primary metabolic route of T-2 toxin, involving the formation of HT-2 toxin and this compound, is conserved across species, some differences exist. In humans, HT-2 toxin appears to be the main circulating metabolite. [] In contrast, animals tend to further metabolize HT-2 toxin into 3'-hydroxy-HT-2 toxin and this compound, ultimately leading to T-2 tetraol. [] Notably, de-epoxidation, a key detoxification mechanism observed in animals, has not been reported in humans. []

Q5: What is the significance of identifying this compound in biological samples?

A5: The presence of this compound, even at low concentrations, can indicate prior exposure to T-2 toxin. Research has successfully identified this compound in chicken excreta and tissues, confirming its presence as a metabolite. [] The detection of this compound, along with other T-2 metabolites, can help assess the extent of exposure to this mycotoxin and highlight potential risks associated with contaminated feed.

Q6: What analytical techniques are commonly employed to detect and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for the identification and quantification of this compound in various matrices. [, , ] This method provides high sensitivity and selectivity for analyzing complex mixtures of trichothecenes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for analyzing this compound and other trichothecenes simultaneously. [, , , ]

Q7: Have any studies investigated the presence of masked this compound in feed and food?

A7: Yes, research has explored the potential for masked mycotoxins, including this compound, in cereal straw. [] While the study did not find evidence for the release of masked this compound using chemical and enzymatic hydrolysis methods, it highlighted the need for further investigation using more advanced techniques to fully understand the occurrence and significance of masked mycotoxins. []

Q8: In what types of food and feed samples has this compound been detected?

A8: this compound, alongside other T-2 toxin metabolites, has been found in various agricultural commodities, including oats, maize, and wheat. [, , , ] Its presence in these staple grains raises concerns about potential exposure through the food chain, especially for livestock consuming contaminated feed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。